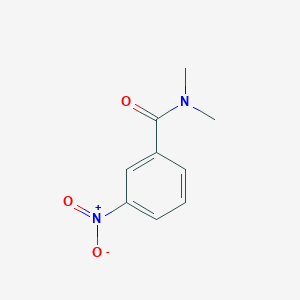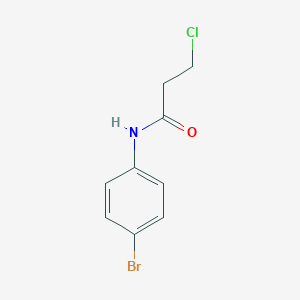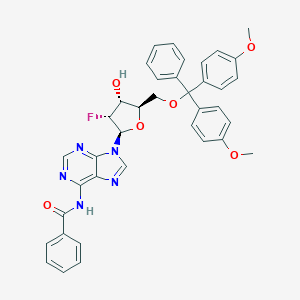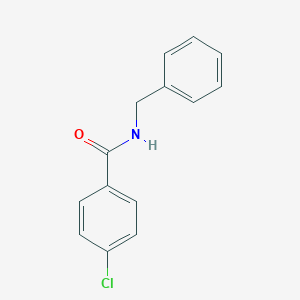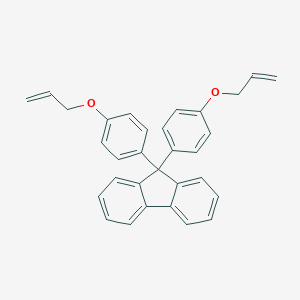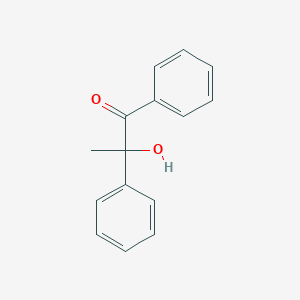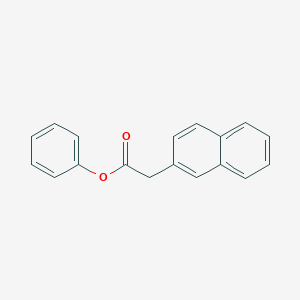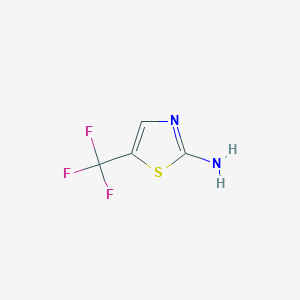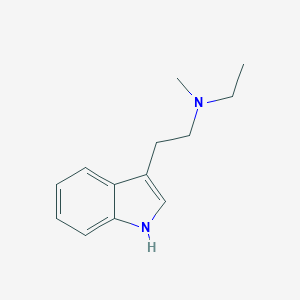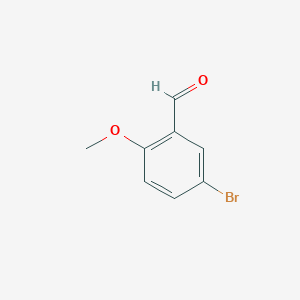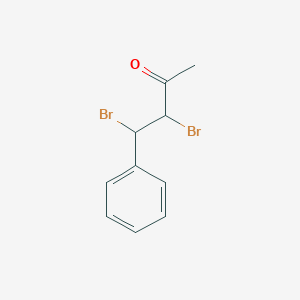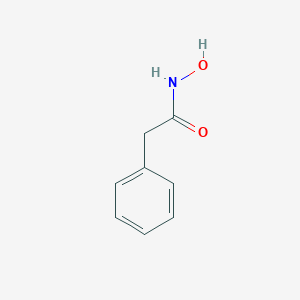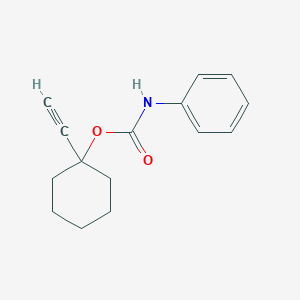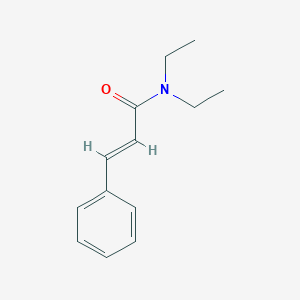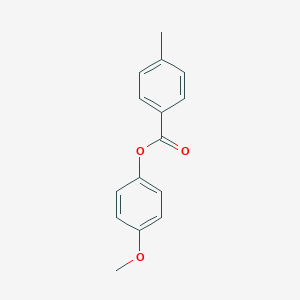
Benzoic acid, 4-methyl-, 4-methoxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methoxybenzoate is synthesized from the reaction of 4-methoxyphenol with methanol and sulfuric acid. It is widely used in the fragrance and flavor industry due to its sweet, floral odor. However, it also has several scientific research applications.
Mécanisme D'action
The mechanism of action of methyl 4-methoxybenzoate is not well understood. However, it is believed to act as a weak inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in the concentration of acetylcholine, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
Methyl 4-methoxybenzoate has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. It also has anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been shown to have analgesic properties, which can reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-methoxybenzoate has several advantages and limitations for lab experiments. It is a relatively inexpensive compound and is readily available. It is also stable under various conditions, making it easy to handle. However, it has a low solubility in water, which can limit its use in aqueous reactions. Additionally, it has a relatively low boiling point, which can make it difficult to purify.
Orientations Futures
There are several future directions for the research of methyl 4-methoxybenzoate. One potential application is in the development of new drugs. Its antioxidant, anti-inflammatory, and analgesic properties make it a promising candidate for the treatment of various diseases. Additionally, its weak inhibition of acetylcholinesterase could make it a potential treatment for Alzheimer's disease. Another future direction is in the development of new synthetic methods for the compound. New methods could improve the yield and purity of the compound, making it more accessible for various applications.
In conclusion, methyl 4-methoxybenzoate is a versatile compound with several scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and synthetic methods, making it an important area of study.
Méthodes De Synthèse
The synthesis of methyl 4-methoxybenzoate involves the reaction of 4-methoxyphenol with methanol and sulfuric acid. The reaction takes place at a temperature of 60-70°C and is usually carried out in a reflux apparatus. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
Methyl 4-methoxybenzoate has several scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds. Additionally, it is used as a solvent in various chemical reactions.
Propriétés
Numéro CAS |
5859-41-6 |
|---|---|
Nom du produit |
Benzoic acid, 4-methyl-, 4-methoxyphenyl ester |
Formule moléculaire |
C15H14O3 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C15H14O3/c1-11-3-5-12(6-4-11)15(16)18-14-9-7-13(17-2)8-10-14/h3-10H,1-2H3 |
Clé InChI |
AIAMKMCUDQZZRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



